molecular formula C11H15N3O B13540392 4-Ethyl-1-methyl-3-(2-methylfuran-3-yl)-1h-pyrazol-5-amine

4-Ethyl-1-methyl-3-(2-methylfuran-3-yl)-1h-pyrazol-5-amine

Cat. No.: B13540392
M. Wt: 205.26 g/mol
InChI Key: POLRNWDDPZDCCI-UHFFFAOYSA-N
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Description

4-Ethyl-1-methyl-3-(2-methylfuran-3-yl)-1h-pyrazol-5-amine is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by its unique substitution pattern, which includes an ethyl group, a methyl group, and a 2-methylfuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-1-methyl-3-(2-methylfuran-3-yl)-1h-pyrazol-5-amine typically involves multi-step organic reactions. One common synthetic route is as follows:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylfuran, ethyl hydrazine, and methyl iodide.

    Formation of Intermediate: The first step involves the reaction of 2-methylfuran with ethyl hydrazine under reflux conditions to form an intermediate hydrazone.

    Cyclization: The intermediate hydrazone undergoes cyclization in the presence of a base, such as sodium ethoxide, to form the pyrazole ring.

    Substitution: The final step involves the methylation of the pyrazole ring using methyl iodide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1-methyl-3-(2-methylfuran-3-yl)-1h-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

4-Ethyl-1-methyl-3-(2-methylfuran-3-yl)-1h-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Ethyl-1-methyl-3-(2-methylfuran-3-yl)-1h-pyrazol-5-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into active sites of enzymes or bind to receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Ethyl-1-methyl-3-phenyl-1h-pyrazol-5-amine: Similar structure but with a phenyl group instead of a 2-methylfuran moiety.

    4-Ethyl-1-methyl-3-(2-thienyl)-1h-pyrazol-5-amine: Contains a thiophene ring instead of a furan ring.

    4-Ethyl-1-methyl-3-(2-pyridyl)-1h-pyrazol-5-amine: Features a pyridine ring in place of the furan ring.

Uniqueness

The presence of the 2-methylfuran moiety in 4-Ethyl-1-methyl-3-(2-methylfuran-3-yl)-1h-pyrazol-5-amine imparts unique electronic and steric properties, potentially enhancing its reactivity and interaction with biological targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

4-ethyl-2-methyl-5-(2-methylfuran-3-yl)pyrazol-3-amine

InChI

InChI=1S/C11H15N3O/c1-4-8-10(13-14(3)11(8)12)9-5-6-15-7(9)2/h5-6H,4,12H2,1-3H3

InChI Key

POLRNWDDPZDCCI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C2=C(OC=C2)C)C)N

Origin of Product

United States

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